

# Spectroscopic Profile of 6(Z)-Octadecenol: A Technical Guide

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## Compound of Interest

Compound Name: 6(Z)-Octadecenol

Cat. No.: B3121030

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## Introduction

**6(Z)-Octadecenol**, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol with the chemical formula  $C_{18}H_{36}O$ . Its structure, featuring a cis double bond between the sixth and seventh carbon atoms and a terminal hydroxyl group, makes it a molecule of interest in various research fields, including the development of pharmaceuticals, cosmetics, and industrial applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6(Z)-Octadecenol**, intended for researchers, scientists, and professionals in drug development.

Due to the limited availability of published, peer-reviewed spectroscopic data specifically for **6(Z)-Octadecenol**, this guide presents a combination of predicted data based on established principles of spectroscopy and comparative data from its close isomer, (Z)-9-octadecen-1-ol (oleyl alcohol), where available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **6(Z)-Octadecenol** is expected to show characteristic signals for its different proton environments. The following table summarizes the predicted chemical shifts ( $\delta$ ) in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
$-\text{CH}_3$ (C18)	$\sim 0.88$	Triplet	3H
$-(\text{CH}_2)_{10}-$ (C8-C17)	$\sim 1.2\text{-}1.4$	Multiplet	20H
$-\text{CH}_2\text{-CH=CH-}$ (C5, C8)	$\sim 2.0\text{-}2.1$	Multiplet	4H
$-\text{CH=CH-}$ (C6, C7)	$\sim 5.3\text{-}5.4$	Multiplet	2H
$-\text{CH}_2\text{-OH}$ (C1)	$\sim 3.6$	Triplet	2H
$-\text{OH}$	Variable (typically 1-5)	Singlet (broad)	1H

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments. The predicted chemical shifts for **6(Z)-Octadecenol** are presented below.

Carbon Assignment	Predicted Chemical Shift (ppm)
$-\text{CH}_3$ (C18)	$\sim 14$
$-(\text{CH}_2)_n-$ (bulk methylene)	$\sim 22\text{-}32$
$-\text{CH}_2\text{-CH=CH-}$ (C5, C8)	$\sim 27\text{-}30$
$-\text{CH=CH-}$ (C6, C7)	$\sim 129\text{-}130$
$-\text{CH}_2\text{-OH}$ (C1)	$\sim 62$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The table below lists the expected IR absorption bands

for **6(Z)-Octadecenol**.

Vibrational Mode	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (alkene, =C-H)	3000-3100	Medium
C-H stretch (alkane, -C-H)	2850-2960	Strong
C=C stretch (cis-alkene)	1640-1660	Medium to Weak
C-O stretch (primary alcohol)	1050-1085	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For **6(Z)-Octadecenol** (Molecular Weight: 268.48 g/mol), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Fragmentation Pathway
268	[M] <sup>+</sup>	Molecular Ion
250	[M-H <sub>2</sub> O] <sup>+</sup>	Dehydration
Various	[C <sub>n</sub> H <sub>2n+1</sub> ] <sup>+</sup> , [C <sub>n</sub> H <sub>2n</sub> ] <sup>+</sup> , [C <sub>n</sub> H <sub>2n-1</sub> ] <sup>+</sup>	Aliphatic chain fragmentation

## Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

### NMR Spectroscopy

A sample of **6(Z)-Octadecenol** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of TMS as an internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

For  $^1\text{H}$  NMR, standard acquisition parameters would be used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

## Infrared Spectroscopy

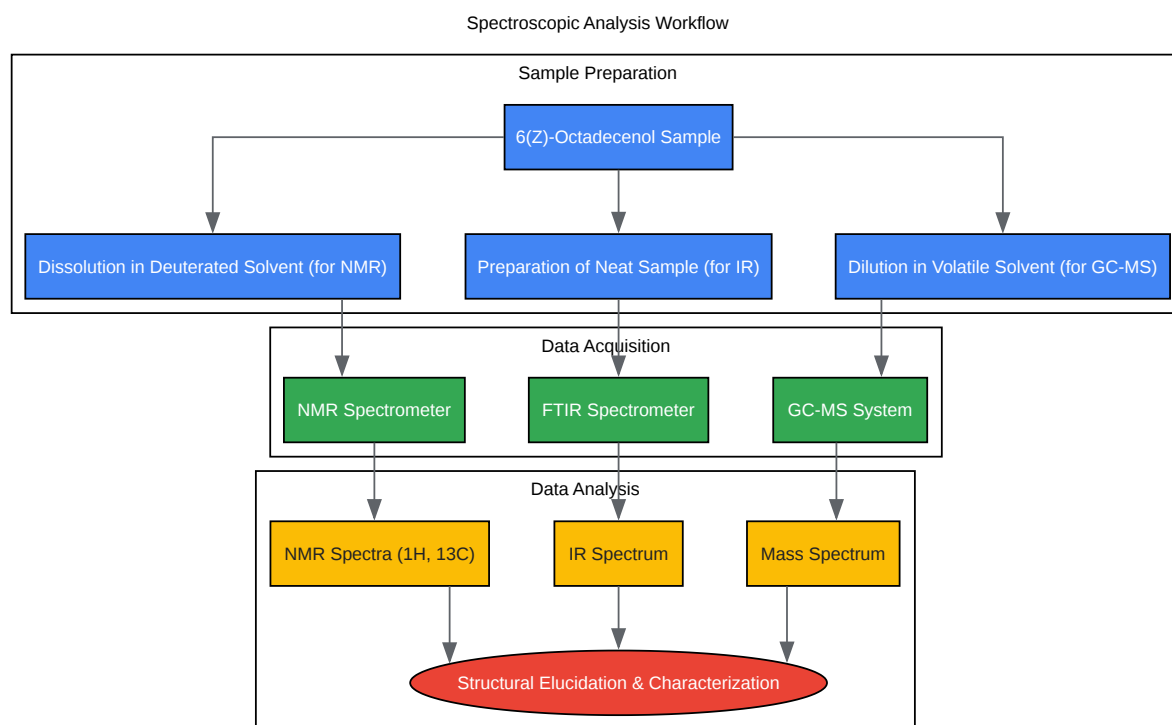
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated by their mass-to-charge ratio and detected.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6(Z)-Octadecenol**.



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